molecular formula C20H14N5O2S- B10862587 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-3-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-3-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10862587
M. Wt: 388.4 g/mol
InChI Key: FLLOONVSCQEIOR-UHFFFAOYSA-M
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Description

  • Preparation Methods

    • The synthetic route involves designing and synthesizing the compound.
    • Unfortunately, specific synthetic methods and reaction conditions for this exact compound are not readily available in the literature. similar synthetic strategies for related compounds may involve cyclization reactions and functional group transformations.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

    • In addition to its anti-tubercular activity, this compound could find applications in medicinal chemistry, drug discovery, and chemical biology.
    • Researchers may explore its potential as a lead compound for developing new anti-TB drugs or other therapeutic agents.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be fully elucidated.
    • Molecular targets and pathways involved would require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds to compare with.
    • Researchers may explore related pyrazolo[4,3-c]pyridine derivatives to highlight the uniqueness of this compound.

    Remember that while this compound shows promise, ongoing research is essential to fully understand its properties and applications.

    Properties

    Molecular Formula

    C20H14N5O2S-

    Molecular Weight

    388.4 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-3-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

    InChI

    InChI=1S/C20H15N5O2S/c1-12-18-15(9-17(26)24(12)11-13-5-4-8-21-10-13)23-25(19(18)27)20-22-14-6-2-3-7-16(14)28-20/h2-10,26H,11H2,1H3/p-1

    InChI Key

    FLLOONVSCQEIOR-UHFFFAOYSA-M

    Canonical SMILES

    CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CN=CC=C5)[O-]

    Origin of Product

    United States

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